2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a thiophene-substituted thiazolo[3,2-b][1,2,4]triazole core. The presence of fluorine and chlorine atoms enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4OS2/c18-11-3-1-4-12(19)14(11)16(24)20-7-6-10-9-26-17-21-15(22-23(10)17)13-5-2-8-25-13/h1-5,8-9H,6-7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJEYXZDICZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene and thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compound A : [2-Bromo-4-[(Z)-[2-(3-Chlorophenyl)-6-Oxo-[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-ylidene]Methyl]-6-Methoxyphenyl] Acetate (CAS: 840512-09-6)
- Key Differences :
- Replaces the thiophene moiety with a 3-chlorophenyl group.
- Introduces a bromine substituent and an acetoxy group on the phenyl ring.
- Features a keto group at position 6 of the thiazolo-triazole core, altering electronic properties.
- Impact : The keto group may reduce metabolic stability compared to the target compound’s unmodified triazole ring. Bromine substitution could enhance steric hindrance, affecting binding affinity .
Compound B : 6-(2-Chloro-6-Fluorobenzyl)-3-(2-Methylbenzyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole (CAS: 794550-60-0)
- Key Differences :
- Substitutes the thiazolo-triazole with a triazolo-thiadiazole scaffold.
- Uses a 2-methylbenzyl group instead of the ethyl-linked benzamide.
Benzamide Derivatives with Varied Linkers
Compound C : N-(2-(6-((2-Chloro-6-Fluorobenzyl)Thio)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Ethyl)Benzamide (CAS: 872994-34-8)
- Key Differences :
- Replaces the thiazolo-triazole with a triazolo-pyridazine system.
- Incorporates a thioether linkage instead of a direct ethyl bridge.
- Impact : The pyridazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but possibly increasing molecular polarity .
Comparative Physicochemical and Pharmacological Data
Research Findings and Implications
- Synthetic Accessibility : The target compound’s thiophene-thiazolo-triazole core is synthetically challenging compared to Compound C’s pyridazine system, which benefits from established pyridazine coupling methodologies .
- Bioactivity Trends: Compounds with fluorine at the ortho position (e.g., Target, Compound B, Compound C) show improved metabolic stability over non-fluorinated analogs, as demonstrated in related benzamide derivatives .
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the formation of the thiazolo-triazole framework through cyclization reactions of appropriate precursors. Key steps often include:
- Formation of the Thiazole Ring : This is achieved by reacting thiophenes with various electrophiles under basic conditions.
- Triazole Synthesis : Utilizing 1,2,4-triazoles as building blocks which may involve cyclization reactions with thioamides or isothiocyanates.
- Final Coupling : The benzamide moiety is introduced through acylation reactions with chloroacetyl derivatives.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for derivatives of this class have been reported as low as 6.25 µg/mL against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa .
- The presence of halogen substituents (like chloro and fluoro) in the structure enhances the lipophilicity and bioactivity against bacterial strains .
Antifungal Activity
The 1,2,4-triazole component is particularly noted for its antifungal properties:
- Compounds with this structure have shown broad-spectrum antifungal activity, making them candidates for treating resistant fungal infections .
- A study indicated that certain triazole derivatives displayed IC50 values below 10 µM , indicating potent antifungal activity against Candida albicans and other fungal pathogens .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in modulating biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chloro Substitution | Increases lipophilicity and biological activity |
| Fluoro Substitution | Enhances binding affinity to target enzymes |
| Thiazole Moiety | Contributes to antifungal properties |
| Triazole Core | Essential for broad-spectrum antimicrobial activity |
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
- Antimicrobial Screening : A series of synthesized triazole derivatives were screened against a panel of bacteria and fungi. The results showed a consistent pattern where modifications at the benzamide position led to enhanced activity against resistant strains .
- In Vivo Studies : Animal models treated with similar compounds demonstrated significant reductions in infection rates and improved survival outcomes compared to controls .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds often inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity in microbial cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and what intermediates are critical?
- Methodology : The synthesis involves multi-step reactions, starting with the preparation of a thiazolo-triazole core. Key intermediates include thiophen-2-ylthiazole derivatives and chloro-fluoro benzamide precursors. A typical approach involves:
Cyclocondensation of thiophene-2-carboxaldehyde with thiourea derivatives to form the thiazole ring.
Coupling the thiazolo-triazole intermediate with a chloro-fluorobenzoyl chloride via nucleophilic substitution.
Reaction optimization (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C) improves yield and purity .
- Validation : Monitor intermediates via TLC and characterize using -NMR and IR spectroscopy to confirm functional groups .
Q. How can researchers confirm the structural integrity of this compound, particularly its fused thiazolo-triazole system?
- Methodology : Use X-ray crystallography for unambiguous confirmation of the fused heterocyclic system. For solution-phase analysis, employ -NMR to identify proton environments (e.g., aromatic protons from thiophene at δ 7.2–7.5 ppm) and -NMR to resolve carbonyl (C=O, ~170 ppm) and triazole carbons .
- Advanced Tip : Compare experimental NMR data with computational predictions (DFT calculations) to resolve ambiguities in complex splitting patterns .
Q. What preliminary assays are suitable for evaluating its bioactivity, and what targets are plausible based on structural analogs?
- Methodology : Screen for antimicrobial and anticancer activity using:
- Agar diffusion assays (Gram-positive/-negative bacteria).
- MTT assays (human cancer cell lines, e.g., MCF-7 or HeLa).
Structural analogs with thiazole-triazole cores show activity against tyrosine kinase receptors and bacterial DNA gyrase .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the final coupling step?
- Troubleshooting :
- Reagent stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to thiazolo-triazole intermediate to drive the reaction.
- Solvent system : Replace polar aprotic solvents (DMF) with PEG-400, which enhances solubility and reduces side reactions .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to activate the carbonyl group for nucleophilic attack.
Q. How to resolve contradictions in reported bioactivity data across different cell lines or assay conditions?
- Methodology :
Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times.
Mechanistic studies : Perform kinase inhibition profiling or ROS generation assays to identify off-target effects.
Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
Analogous compounds exhibit pH-dependent activity, so buffer conditions (e.g., PBS vs. HEPES) must be documented .
Q. What strategies are effective for studying structure-activity relationships (SAR) given the compound’s structural complexity?
- Methodology :
- Fragment-based design : Synthesize derivatives with modifications to the thiophene (e.g., bromination) or benzamide (e.g., methoxy substitution) moieties.
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity.
Prior studies on thiazolo-triazole analogs highlight the importance of the chloro-fluoro substituent for hydrophobic interactions with kinase ATP-binding pockets .
Q. What analytical techniques are recommended for assessing stability under physiological conditions?
- Methodology :
- For thermal stability : Perform TGA/DSC to identify decomposition thresholds.
- For hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4), then analyze degradation products via LC-MS.
- Oxidative stability : Expose to HO and monitor via UV-Vis spectroscopy for absorbance shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
